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molecular formula C8H11NO3 B8427091 4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol

4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol

Cat. No. B8427091
M. Wt: 169.18 g/mol
InChI Key: XVWKJKGVSUHXPV-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

After drying 4-(2-hydroxyethoxy)-6-methylpyridin-3-ol (714 mg, 4.22 mmol) and triphenylphosphine (1.66 g, 6.33 mmol) with a vacuum pump, the resultant was dissolved in tetrahydrofuran (42 mL), added di-tert-butyl azodicarboxylate (DBAD) (1.46 g, 6.33 mmol) under ice-cold conditions, and the mixture was stirred at room temperature overnight. Under ice-cold conditions, the reaction solution was added water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/acetone, chloroform/methanol). The title compound (1.74 g (yield >100%)) was obtained as a white solid as a crude product.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
714 mg
Type
reactant
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
42 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[CH:7][C:6]=1[OH:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.O>O1CCCC1>[CH3:11][C:9]1[N:8]=[CH:7][C:6]2[O:12][CH2:2][CH2:3][O:4][C:5]=2[CH:10]=1

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
714 mg
Type
reactant
Smiles
OCCOC1=C(C=NC(=C1)C)O
Name
Quantity
1.66 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
1.46 g
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
42 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica-gel column chromatography (hexane/acetone, chloroform/methanol)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC2=C(C=N1)OCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 272.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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